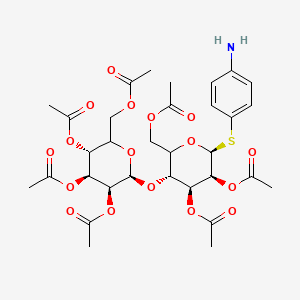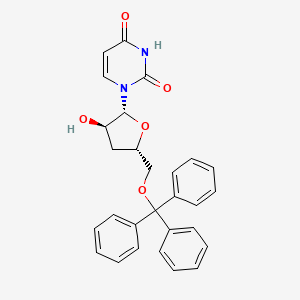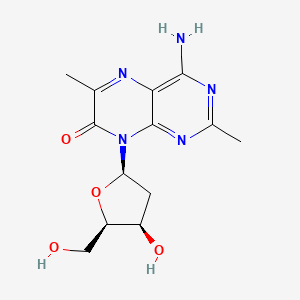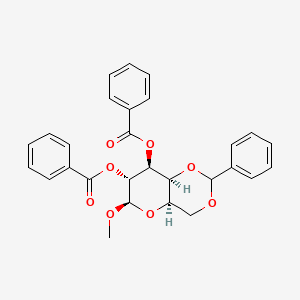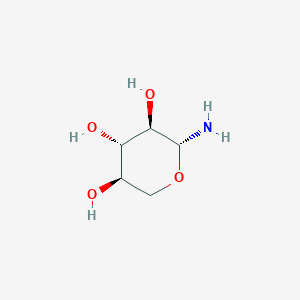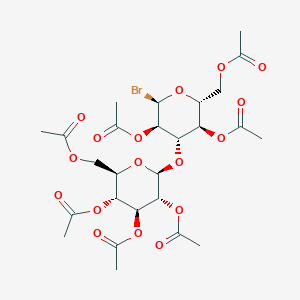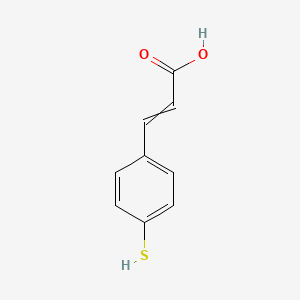
3-(4-sulfanylphenyl)prop-2-enoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-sulfanylphenyl)prop-2-enoic acid, also known as tiopronin, is a thiol-containing compound. It is primarily used as a medication to treat cystinuria, a genetic disorder that leads to the formation of kidney stones. The compound acts as a chelating agent, binding to cystine and preventing its precipitation in the urine.
科学的研究の応用
3-(4-sulfanylphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chelating agent.
Biology: Studied for its role in preventing cystine stone formation.
Industry: Employed in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.
将来の方向性
The future directions for research on “3-(4-sulfanylphenyl)prop-2-enoic Acid” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-sulfanylphenyl)prop-2-enoic acid typically involves the reaction of 4-mercaptobenzoic acid with acrylonitrile under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated products.
作用機序
The primary mechanism of action of 3-(4-sulfanylphenyl)prop-2-enoic acid involves its thiol group, which binds to cystine in the urine, forming a soluble complex that prevents the formation of cystine stones. This chelation process reduces the concentration of free cystine, thereby mitigating the risk of stone formation.
類似化合物との比較
D-penicillamine: Another thiol-containing compound used to treat cystinuria.
Captopril: A thiol-containing angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.
Comparison:
Uniqueness: 3-(4-sulfanylphenyl)prop-2-enoic acid is unique in its specific application for cystinuria due to its high affinity for cystine.
Efficacy: Compared to D-penicillamine, this compound may have fewer side effects and a more favorable safety profile.
Mechanism: While captopril also contains a thiol group, its primary mechanism of action is related to ACE inhibition, whereas this compound functions primarily as a chelating agent.
特性
IUPAC Name |
3-(4-sulfanylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-6,12H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKXZKKNPSNVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


